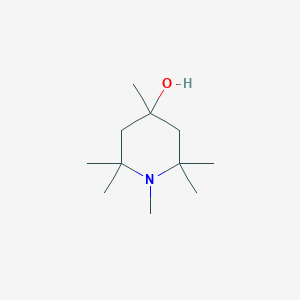
1-PHENYL-2-(PYRIDIN-3-YL)ETHANE-1,2-DIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-PHENYL-2-(PYRIDIN-3-YL)ETHANE-1,2-DIONE is an organic compound with the molecular formula C13H9NO2 It is characterized by the presence of both a phenyl group and a pyridinyl group attached to an ethanedione backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-PHENYL-2-(PYRIDIN-3-YL)ETHANE-1,2-DIONE can be synthesized through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-PHENYL-2-(PYRIDIN-3-YL)ETHANE-1,2-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives[][3].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
1-PHENYL-2-(PYRIDIN-3-YL)ETHANE-1,2-DIONE has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Wirkmechanismus
The mechanism of action of 1-PHENYL-2-(PYRIDIN-3-YL)ETHANE-1,2-DIONE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, receptors, or other proteins. Its effects are mediated through binding to active sites or allosteric sites, leading to changes in the activity or function of the target molecules .
Vergleich Mit ähnlichen Verbindungen
- 1-Phenyl-2-(pyridin-2-yl)ethan-1,2-dione
- 1-Phenyl-2-(pyridin-4-yl)ethan-1,2-dione
- 1-Phenyl-2-(pyridin-3-yl)ethanol
Uniqueness: 1-PHENYL-2-(PYRIDIN-3-YL)ETHANE-1,2-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the pyridinyl group influences its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
23826-56-4 |
|---|---|
Molekularformel |
C13H9NO2 |
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
1-phenyl-2-pyridin-3-ylethane-1,2-dione |
InChI |
InChI=1S/C13H9NO2/c15-12(10-5-2-1-3-6-10)13(16)11-7-4-8-14-9-11/h1-9H |
InChI-Schlüssel |
XSOGGPTVKLKMAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2,3,5,6,7,8-Hexahydro-1H-pyrrolo[3,4-b]indolizin-1-one](/img/structure/B8724725.png)



